2-Ethyl-1,3-oxazole-5-sulfonyl chloride
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Overview
Description
2-Ethyl-1,3-oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C5H6ClNO3S and a molecular weight of 195.63 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its reactivity due to the presence of the sulfonyl chloride group, making it useful in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Ethyl-1,3-oxazole-5-sulfonyl chloride typically involves the reaction of 2-ethyl-1,3-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{2-Ethyl-1,3-oxazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-Ethyl-1,3-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.
Common reagents and conditions used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific nucleophile or reducing agent used .
Scientific Research Applications
2-Ethyl-1,3-oxazole-5-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing sulfonamide or sulfonate ester functionalities.
Organic Synthesis: The compound is employed in the preparation of various heterocyclic compounds and as a reagent for introducing the sulfonyl chloride group into organic molecules.
Material Science: It is used in the modification of polymers and other materials to introduce sulfonyl chloride functionalities, which can be further derivatized for specific applications.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-oxazole-5-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used in the reaction .
Comparison with Similar Compounds
2-Ethyl-1,3-oxazole-5-sulfonyl chloride can be compared with other similar compounds such as:
2-Methyl-1,3-oxazole-5-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
2-Phenyl-1,3-oxazole-5-sulfonyl chloride: Contains a phenyl group instead of an ethyl group.
1,3-Oxazole-5-sulfonyl chloride: Lacks the ethyl substituent.
The uniqueness of this compound lies in its specific reactivity and the presence of the ethyl group, which can influence its chemical properties and applications .
Properties
IUPAC Name |
2-ethyl-1,3-oxazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c1-2-4-7-3-5(10-4)11(6,8)9/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOLRTNAGQNPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(O1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2386774-68-9 |
Source
|
Record name | 2-ethyl-1,3-oxazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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